JGB1741
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Description
JGB1741 is a small molecule inhibitor of SIRT1 . It shows relatively weak inhibition for SIRT2 and SIRT3 . It’s involved in gene regulation relevant to longevity, cancer, gene regulation, energy homeostasis, and apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C27H24N2O2S . The formal name is 4,5,6,7-tetrahydro-2-[(E)-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(phenylmethyl)-benzo[b]thiophene-3-carboxamide .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It has a solubility of 0.14 mg/ml in DMF and 0.2 mg/ml in DMSO .Mechanism of Action
Target of Action
JGB1741 primarily targets Sirtuin 1 (SIRT1) , a member of the sirtuin family of NAD±dependent histone deacetylases . SIRT1 plays a crucial role in gene regulation, longevity, cancer, energy homeostasis, and apoptosis .
Mode of Action
This compound acts as a potent and selective inhibitor of SIRT1 . It has an IC50 value of approximately 15 µM in a cell-free assay . It shows relatively weak inhibition for SIRT2 and SIRT3 with IC50 values greater than 100 µM .
Biochemical Pathways
This compound modulates the Bax/Bcl2 ratio, leading to the release of cytochrome c . It also increases the acetylated p53 levels, which leads to p53-mediated apoptosis . These changes affect the downstream pathways involved in cell proliferation and apoptosis.
Pharmacokinetics
Its solubility in dmf and dmso is reported , which may influence its bioavailability.
Result of Action
This compound inhibits the proliferation of metastatic breast cancer MDA-MB 231 cells with an IC50 value of 512 nM in a cell-based assay . It dose-dependently increases p53 acetylation and p53-mediated apoptosis in these cells .
properties
IUPAC Name |
N-benzyl-2-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTIXRJWHKMWCH-STBIYBPSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The research highlights sesamin's potential to promote neurite outgrowth, particularly in the presence of insufficient nerve growth factor (NGF). How does JGB1741 contribute to understanding sesamin's mechanism of action?
A1: The study demonstrates that sesamin increases SIRT1 protein levels, a crucial regulator of neurogenesis []. To investigate whether SIRT1 activity is directly involved in sesamin's neuritogenic effects, researchers employed this compound, a specific SIRT1 inhibitor. By blocking SIRT1 activity with this compound, the researchers observed a significant reduction in sesamin's ability to promote neurite outgrowth. This finding suggests that sesamin's positive impact on neurogenesis is, at least in part, mediated through SIRT1 modulation. Essentially, this compound served as a critical tool to confirm the involvement of the SIRT1 pathway in sesamin's mechanism of action.
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